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molecular formula C21H19F3N2O B8326366 9-(((4-(Trifluoromethyl)phenyl)methyl)amino)-1,2,3,4-tetrahydro-1-acridinol CAS No. 104628-37-7

9-(((4-(Trifluoromethyl)phenyl)methyl)amino)-1,2,3,4-tetrahydro-1-acridinol

Cat. No. B8326366
M. Wt: 372.4 g/mol
InChI Key: OWMWWMZMOLIDRD-UHFFFAOYSA-N
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Patent
US04754050

Procedure details

In 100 ml of dry THF was dissolved 2.49 g of 3,4-dihydro-9-(4-trifluoromethylbenzylamino)acridin-1(2H)-one. The mechanically stirred solution was cooled under nitrogen to 10° C. and 3.4 of 1M LiAlH4 in THF was added dropwise over 10 minutes. After 1/2 hour of stirring, the reaction was complete. It was neutralized with 1 ml of saturated ammonium chloride solution and the resulting salts were filtered. The filtrate was evaporated to a solid which was recrystallized from 1:1 dichloromethane/pentane to yield 1.91 g of solid, mp 174°-176° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
3,4-dihydro-9-(4-trifluoromethylbenzylamino)acridin-1(2H)-one
Quantity
2.49 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:27])([F:26])[C:3]1[CH:25]=[CH:24][C:6]([CH2:7][NH:8][C:9]2[C:10]3[C:15]([N:16]=[C:17]4[C:22]=2[C:21](=[O:23])[CH2:20][CH2:19][CH2:18]4)=[CH:14][CH:13]=[CH:12][CH:11]=3)=[CH:5][CH:4]=1.[H-].[H-].[H-].[H-].[Li+].[Al+3].[Cl-].[NH4+]>C1COCC1>[F:26][C:2]([F:1])([F:27])[C:3]1[CH:4]=[CH:5][C:6]([CH2:7][NH:8][C:9]2[C:10]3[C:15]([N:16]=[C:17]4[C:22]=2[CH:21]([OH:23])[CH2:20][CH2:19][CH2:18]4)=[CH:14][CH:13]=[CH:12][CH:11]=3)=[CH:24][CH:25]=1 |f:1.2.3.4.5.6,7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Step Three
Name
3,4-dihydro-9-(4-trifluoromethylbenzylamino)acridin-1(2H)-one
Quantity
2.49 g
Type
reactant
Smiles
FC(C1=CC=C(CNC=2C3=CC=CC=C3N=C3CCCC(C23)=O)C=C1)(F)F
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
After 1/2 hour of stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the resulting salts were filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated to a solid which
CUSTOM
Type
CUSTOM
Details
was recrystallized from 1:1 dichloromethane/pentane

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
FC(C1=CC=C(CNC=2C3=CC=CC=C3N=C3CCCC(C23)O)C=C1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.91 g
YIELD: CALCULATEDPERCENTYIELD 76.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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